5-(cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(Cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a unique combination of a pyrazolo[1,5-a]pyrazine core with cyclobutylmethyl and thiophen-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclobutylmethyl group: This step often involves alkylation reactions using cyclobutylmethyl halides in the presence of a base.
Attachment of the thiophen-2-yl group: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a catalyst or metal hydrides can be employed to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents, bases, or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(Cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 5-(Cyclopentylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Uniqueness
5-(Cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(cyclobutylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15-13-9-12(14-5-2-8-20-14)16-18(13)7-6-17(15)10-11-3-1-4-11/h2,5-9,11H,1,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINTZPZFUFZWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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